Cas no 88504-24-9 (mPEG12-Mal)

mPEG12-Mal is a maleimide-functionalized polyethylene glycol (PEG) derivative featuring a 12-unit PEG spacer. The maleimide group enables selective conjugation with thiol-containing molecules, such as cysteine residues in proteins or peptides, under mild conditions. This reagent is widely used in bioconjugation, drug delivery, and surface modification applications. The 12-unit PEG spacer provides optimal solubility and steric flexibility, enhancing biocompatibility and reducing immunogenicity. mPEG12-Mal is particularly valuable for creating stable thioether linkages in aqueous environments, ensuring efficient and site-specific modifications. Its high purity and consistent performance make it suitable for pharmaceutical research, diagnostics, and biomaterial development. Proper storage under anhydrous conditions is recommended to maintain reactivity.
mPEG12-Mal structure
mPEG12-Mal structure
Product Name:mPEG12-Mal
CAS No:88504-24-9
MF:C32H58N2O15
MW:710.807331562042
MDL:MFCD11041152
CID:4658472
PubChem ID:329823909
Update Time:2025-10-31

mPEG12-Mal Chemical and Physical Properties

Names and Identifiers

    • mPEG12-Mal
    • mPEG12-Maleimide
    • mPEG12-NH-Mal
    • M3051
    • C70438
    • 3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide
    • 3-Maleimido-N-(2,
    • m-PEG12-Mal
    • 88504-24-9
    • AKOS040743439
    • Maleinimidyl-N-(2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-yl)propanamide
    • m-dPEG(R)12-MAL
    • 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-yl)propanamide
    • HY-140983
    • 2853560-28-6
    • mPEG??-MAL
    • Mal-PEG-OH (MW 5000)
    • MFCD11041152
    • m-PEG12-NH-Mal
    • CS-0114831
    • SCHEMBL15139750
    • 3-Maleimido-N-(2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-yl)propionamide
    • Methyl-PEG12-Maleimide
    • BP-22749
    • GS-9375
    • EX-A8185S
    • Mal-PEG-OH (MW 1000)
    • T18140
    • Mal-PEG-OH (MW 2000)
    • MDL: MFCD11041152
    • Inchi: 1S/C32H58N2O15/c1-38-8-9-40-12-13-42-16-17-44-20-21-46-24-25-48-28-29-49-27-26-47-23-22-45-19-18-43-15-14-41-11-10-39-7-5-33-30(35)4-6-34-31(36)2-3-32(34)37/h2-3H,4-29H2,1H3,(H,33,35)
    • InChI Key: OVCDVKBUIQUWMR-UHFFFAOYSA-N
    • SMILES: O(CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)CCNC(CCN1C(C=CC1=O)=O)=O

Computed Properties

  • Exact Mass: 710.38371915 g/mol
  • Monoisotopic Mass: 710.38371915 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 15
  • Heavy Atom Count: 49
  • Rotatable Bond Count: 39
  • Complexity: 803
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 710.8
  • XLogP3: -2
  • Topological Polar Surface Area: 177

mPEG12-Mal Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • Storage Condition:−20°C

mPEG12-Mal Pricemore >>

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Additional information on mPEG12-Mal

mPEG12-Mal: A Comprehensive Overview

mPEG12-Mal, also known by its CAS number 88504-24-9, is a versatile compound that has gained significant attention in the fields of biotechnology, drug delivery, and materials science. This compound is a derivative of polyethylene glycol (PEG), specifically modified with a maleimide group, which enhances its functionality in various applications. The combination of PEG's biocompatibility and the reactive properties of the maleimide group makes mPEG12-Mal a valuable tool in modern research and development.

The structure of mPEG12-Mal consists of a PEG backbone with an average molecular weight of 12 kDa, terminated with a maleimide group. This configuration allows for efficient conjugation with thiol-containing molecules, such as proteins, peptides, and other bioactive agents. The maleimide group acts as a reactive site, enabling the formation of stable thioether bonds under mild conditions. This property is particularly advantageous in bioconjugation chemistry, where precise control over the coupling process is essential.

Recent advancements in bioconjugation techniques have further highlighted the potential of mPEG12-Mal in drug delivery systems. Researchers have explored its use in creating PEGylated drugs, which exhibit improved pharmacokinetics and reduced immunogenicity compared to their unmodified counterparts. For instance, studies have demonstrated that mPEG12-Mal-based conjugates can enhance the solubility and stability of hydrophobic drugs, thereby increasing their bioavailability.

In addition to its role in drug delivery, mPEG12-Mal has found applications in the development of diagnostic tools and biosensors. Its ability to form stable conjugates with biomolecules makes it an ideal candidate for immobilizing enzymes, antibodies, and other recognition elements on surfaces. Recent research has focused on integrating mPEG12-Mal-modified surfaces into point-of-care diagnostic devices, enabling rapid and accurate detection of biomarkers in complex biological samples.

The versatility of mPEG12-Mal extends to its use in materials science as well. Scientists have employed this compound to modify polymer surfaces, enhancing their wettability and adhesion properties. Such modifications are particularly useful in the fabrication of biomedical devices, where surface interactions play a critical role in device performance and biocompatibility.

One area where mPEG12-Mal has shown immense promise is in the field of nanotechnology. Researchers have utilized this compound to functionalize nanoparticles for targeted drug delivery and imaging applications. By conjugating nanoparticles with mPEG12-Mal, scientists can impart stealth properties to these nanocarriers, reducing their clearance by the immune system and prolonging their circulation time in vivo.

The synthesis of mPEG12-Mal typically involves a two-step process: first, the activation of PEG with a reactive group such as an aldehyde or an acid chloride; second, the coupling of the activated PEG with maleic anhydride or its derivatives under controlled conditions. This process ensures high purity and consistency in the final product, which is crucial for its performance in sensitive applications.

In terms of safety considerations, mPEG12-Mal is generally considered non-toxic when used at appropriate concentrations. However, handling precautions should be taken due to its reactivity under certain conditions. Proper storage and handling protocols are essential to maintain the integrity of the compound and ensure safe usage in research settings.

The growing demand for advanced biomaterials and drug delivery systems has positioned mPEG12-Mal as a key component in modern biomedical research. Its unique combination of biocompatibility and reactivity continues to drive innovation across diverse fields, making it an indispensable tool for scientists and engineers alike.

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